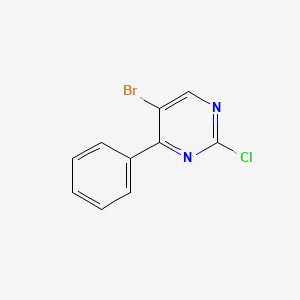

5-Bromo-2-chloro-4-phenyl-pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

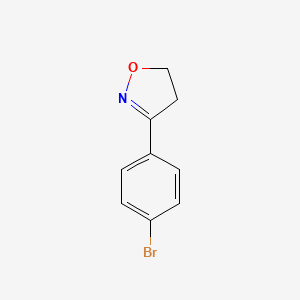

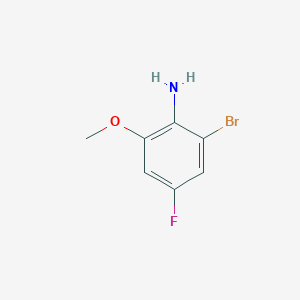

5-Bromo-2-chloro-4-phenyl-pyrimidine is a chemical compound with the molecular formula C10H6BrClN2 and a molecular weight of 269.53 .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-chloro-4-phenyl-pyrimidine is 1S/C10H6BrClN2/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

Pyrimidines, including 5-Bromo-2-chloro-4-phenyl-pyrimidine, can undergo various chemical reactions. For instance, 5-bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Scientific Research Applications

Antimicrobial Applications

5-Bromo-2-chloro-4-phenyl-pyrimidine: derivatives have been explored for their antimicrobial properties. The compound can be used to synthesize imidazo[4,5-b]pyridine derivatives, which show promise in combating microbial infections .

Organic Synthesis

This compound serves as a key intermediate in organic synthesis, particularly in the construction of pyrimidine derivatives that have various chemical and biological applications .

Pharmaceutical Intermediates

One of the significant applications is in the synthesis of pharmaceutical intermediates. For instance, it is used in the improved synthesis of Dapagliflozin , a novel selective sodium-glucose co-transporter type II (SGLT2) inhibitor .

Palladium-Catalyzed Reactions

5-Bromo-2-chloro-4-phenyl-pyrimidine: is utilized in palladium-catalyzed reactions, such as the Suzuki reaction, to create N-heteroaryl substituted 9-arylcarbazolyl derivatives .

Microwave-Assisted Organic Synthesis (MAOS)

The compound is also employed in MAOS protocols, particularly in the Sonogashira reaction, to synthesize 5-(phenylethynyl)pyrimidine derivatives .

Anticancer Research

Pyrimidine derivatives, including those synthesized from 5-Bromo-2-chloro-4-phenyl-pyrimidine , are studied for their anticancer properties. They are part of a broader group of compounds that are being investigated for their potential to inhibit cancer cell growth .

Antiviral Research

Research into antiviral medications often utilizes pyrimidine derivatives. The structural properties of 5-Bromo-2-chloro-4-phenyl-pyrimidine make it a valuable precursor in synthesizing compounds with potential antiviral activities .

Development of Bioactive Heterocycles

Organic chemists are interested in the synthesis of bioactive heterocycles, which are compounds with diverse pharmacological activities5-Bromo-2-chloro-4-phenyl-pyrimidine plays a role in the development of these heterocycles, which can have applications ranging from antibacterial to anti-inflammatory .

Mechanism of Action

Target of Action

Pyrimidine derivatives, such as this compound, are known to interact with various biological targets .

Mode of Action

Pyrimidine derivatives are known to undergo rapid nucleophilic displacement reactions . This suggests that 5-Bromo-2-chloro-4-phenyl-pyrimidine might interact with its targets through a similar mechanism.

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that 5-bromo-2-chloro-4-phenyl-pyrimidine might have similar effects .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-bromo-2-chloro-4-phenylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAUJFFEFQWJOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chloro-4-phenyl-pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

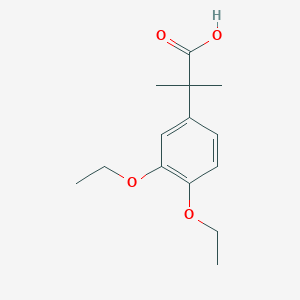

![Octahydrocyclopenta[b]thiomorpholine](/img/structure/B1373850.png)

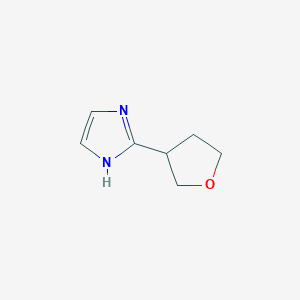

![2-Oxa-5-azaspiro[3.4]octane](/img/structure/B1373852.png)

![2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B1373854.png)

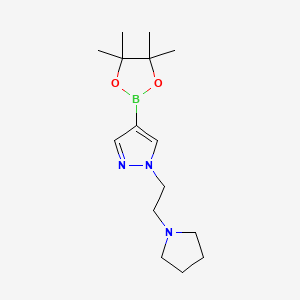

![3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1373860.png)